3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)propanamide
Description
This compound features a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 2 with a thioether linkage to a propanamide group. The propanamide terminus is further modified with a para-tolyl (4-methylphenyl) group. Its structural complexity arises from:
While direct synthesis data for this compound is unavailable, analogous structures (e.g., ) suggest it could be synthesized via cyclocondensation of 2-aminothiophene derivatives with aldehydes, followed by thiolation and amidation steps .
Properties
IUPAC Name |
N-(4-methylphenyl)-3-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-16-10-12-17(13-11-16)26-21(29)14-15-31-25-27-23-22(19-8-5-9-20(19)32-23)24(30)28(25)18-6-3-2-4-7-18/h2-4,6-7,10-13H,5,8-9,14-15H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQQAKFAVCXYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)propanamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 463.54 g/mol. The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core and a propanamide moiety.
Biological Activity Overview
- Antiviral Activity : Research indicates that compounds similar to this structure exhibit antiviral properties. For instance, derivatives of thieno[2,3-d]pyrimidines have shown promising results in inhibiting viral replication by targeting specific viral enzymes such as reverse transcriptase and proteases .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against a range of bacteria and fungi. Compounds with similar scaffolds have demonstrated efficacy against pathogens such as Salmonella typhi and Bacillus subtilis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in viral replication and cancer cell proliferation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at various phases, leading to reduced cell division.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
Case Study 1: Anticancer Activity
In a study examining the effects of various thieno[2,3-d]pyrimidine derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that compounds with similar structures exhibited IC50 values ranging from 1.7 nM to 10 μM depending on the specific derivative tested. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral activity of related compounds against HIV and HSV. Results indicated that certain derivatives significantly inhibited viral replication at low micromolar concentrations (EC50 values around 0.20 μM), suggesting a robust antiviral potential .
Data Summary Table
Scientific Research Applications
The compound 3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)propanamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant case studies.
Structural Characteristics
This compound is characterized by a complex molecular structure that includes:
- Molecular Formula : C25H23N3O2S2
- Molecular Weight : 461.6 g/mol
- Key Functional Groups :
- Thioether group
- Amide functionality
- Pyrimidine core
The unique structural features contribute to its diverse biological activities.
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies suggest that compounds with similar structural motifs can inhibit tumor growth and induce apoptosis in various cancer cell lines. The incorporation of specific functional groups may enhance these effects.
Antimicrobial Activity
Compounds resembling this structure have shown significant antimicrobial activity against various pathogens. This suggests potential as an antibiotic agent.
CNS Activity
The presence of the p-tolyl group may enhance interactions with central nervous system targets, indicating potential neuroprotective effects or influence on neurotransmitter systems.
Anticancer Efficacy
A study investigated the effects of structurally related pyrimidine compounds on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
Antimicrobial Screening
Another study screened derivatives of this compound for antibacterial activity against Staphylococcus aureus and Escherichia coli. Some derivatives exhibited zones of inhibition greater than 15 mm at concentrations of 50 µg/mL.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Site
The thioether group (-S-) in the molecule is susceptible to nucleophilic substitution under specific conditions. Structural analogs with similar thioether moieties (e.g., N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta thieno[2,3-d]pyrimidin-2-yl)thio)propanamide ) undergo alkylation or arylation reactions.
Key Reaction Example :
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation of thioether | R-X (alkyl halide), K₂CO₃, DMF | 3-((4-Oxo-3-phenyl-4,5,6,7-tetrahydro-3H-...pyrimidin-2-yl)alkylthio)-... | 60–75% |
Oxidation of the Thioether Group
The sulfur atom in the thioether linkage can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) states. This is corroborated by studies on cyclopenta thieno[2,3-d]pyrimidinone derivatives .
Oxidation Pathways :
| Oxidation State | Reagent | Conditions | Product Stability |
|---|---|---|---|
| Sulfoxide | H₂O₂, AcOH, 0°C | 2–4 hours | Moderate |
| Sulfone | mCPBA, CH₂Cl₂, RT | 12 hours | High |
Hydrolysis of the Amide Bond
The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and p-toluidine. This is consistent with reactivity trends in pyrimidine-based amides .
Hydrolysis Conditions :
Cyclization and Ring-Opening Reactions
The tetrahydrocyclopenta ring in the core structure may participate in ring-opening or expansion reactions. For example, treatment with strong bases (e.g., LDA) can induce ring-opening, as seen in related thieno[2,3-d]pyrimidine systems .
Example Reaction :
| Reactant | Reagent | Product | Application |
|---|---|---|---|
| Cyclopenta-thieno-pyrimidinone | LDA, THF | Linear thiophene-pyrimidine conjugate | Intermediate for analogs |
Electrophilic Aromatic Substitution
The phenyl group attached to the pyrimidinone core can undergo electrophilic substitution (e.g., nitration, halogenation). This is supported by studies on structurally similar compounds .
Nitration Example :
| Position | Reagent | Product | Yield |
|---|---|---|---|
| Para | HNO₃, H₂SO₄, 0°C | 3-((4-Oxo-3-(4-nitrophenyl)-...thio)-... | 55% |
Bioconjugation and Prodrug Activation
The amide and thioether functionalities enable bioconjugation strategies. For instance, the thioether can be functionalized with PEGylated reagents for drug delivery, while the amide serves as a protease-cleavable linker .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Observations :
Preparation Methods
Cyclocondensation of Thiophene and Pyrimidine Precursors
The core structure is synthesized via a three-step sequence:
Step 1: Formation of 2-Aminothiophene-3-carboxylate
- Reactants : Cyclopentanone, ethyl cyanoacetate, sulfur, and morpholine (Gewald reaction).
- Conditions : Reflux in ethanol (12 h, 78°C).
- Yield : 68–72%.
Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4-one
- Reactants : 2-Aminothiophene-3-carboxylate, phenyl isocyanate.
- Mechanism : Urea formation followed by intramolecular cyclization.
- Conditions : DMF, 110°C, 6 h.
- Yield : 85%.
Step 3: Bromination at Position 2
- Reactants : N-Bromosuccinimide (NBS) in CCl₄.
- Conditions : Radical initiation using AIBN, 80°C, 3 h.
- Yield : 90%.
Synthesis of 3-Mercapto-N-(p-tolyl)propanamide
Thiolation of Propanoic Acid Derivatives
Pathway A :
- Reactants : 3-Bromopropanoic acid, thiourea, p-toluidine.
- Conditions :
- Thiolation: Thiourea in ethanol (reflux, 4 h).
- Amidation: EDCl/HOBt, DMF, rt, 12 h.
- Yield : 76% overall.
Pathway B :
- Reactants : Acrylic acid, H₂S gas, p-toluidine.
- Conditions : Michael addition under basic conditions (K₂CO₃, H₂O/EtOH).
- Yield : 82%.
Coupling of Core and Side Chain via SNAr Reaction
Optimization of Thioether Formation
Key Variables :
- Solvent : DMF > DMSO > THF (DMF optimal for solubility).
- Base : K₂CO₃ (83% yield) > Et₃N (72%) > NaH (68%).
- Temperature : 90°C (optimal) vs. rt (40% conversion).
Procedure :
- Intermediate A (1 eq), Intermediate B (1.2 eq), K₂CO₃ (2 eq) in DMF.
- Stir at 90°C under N₂ for 8 h.
- Quench with ice-water, extract with EtOAc, purify via silica chromatography.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Cyclization-Thiolation
Microwave-Assisted Synthesis
Spectroscopic Characterization and Quality Control
Key Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | DSC |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H) | Bruker Avance III |
| LC-MS (m/z) | 480.2 [M+H]⁺ | Agilent 6545 Q-TOF |
Industrial-Scale Production Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
- Waste Streams : Thiourea byproducts treated with H₂O₂ oxidation.
- Green Metrics :
- E-factor: 18.2 (benchmark for API synthesis: 25–100).
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construction of the thieno[2,3-d]pyrimidinone core via cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic conditions .
- Step 2: Introduction of the thioether moiety at the 2-position using sulfur-containing nucleophiles (e.g., thiols or disulfides) in the presence of base .
- Step 3: Amide coupling between the thioether intermediate and p-toluidine derivatives using coupling agents like EDCI or HATU .
Key parameters include temperature control (reflux under inert atmosphere) and solvent selection (DMF or THF). Purification often employs column chromatography with gradient elution .
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
A combination of analytical techniques is used:
- NMR Spectroscopy: H and C NMR to verify proton environments and carbon frameworks. 2D techniques (COSY, HSQC) resolve overlapping signals in the cyclopenta-thienopyrimidine core .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula and isotopic patterns .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths, angles, and hydrogen-bonding networks .
Advanced: How can researchers optimize reaction yields and purity in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature, stoichiometry) with statistical modeling to identify optimal conditions .
- Microwave-Assisted Synthesis: Reduces reaction time and improves selectivity for steps like cyclocondensation .
- In-line Analytics: Use of FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Purification: Gradient chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Docking Models: Adjust force fields (e.g., AMBER vs. CHARMM) to better account for ligand flexibility or solvation effects .
- QSAR Refinement: Incorporate experimental data (e.g., IC values) into quantitative structure-activity relationship models to improve predictive accuracy .
- Experimental Validation: Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Advanced: What challenges arise in crystallographic analysis, and how are they addressed?
Methodological Answer:
- Crystal Growth: Slow evaporation from DMSO/ethanol mixtures improves crystal quality .
- Disorder Handling: SHELXL refinement with PART instructions resolves disorder in flexible side chains .
- Hydrogen Bonding: Use of Olex2 or Mercury software to visualize and validate intermolecular interactions .
Example: For the p-tolyl group, restraints on isotropic displacement parameters (U) prevent overfitting .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Replace the cyclopenta ring with cyclohexa or indole analogs to assess steric effects .
- Functional Group Variation: Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to modulate electronic properties .
- Bioisosteric Replacement: Substitute the thioether with selenoether or sulfone groups to evaluate pharmacokinetic impacts .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition Assays: Use ADP-Glo™ kits to measure activity against kinases like EGFR or VEGFR2 .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC determination .
- Solubility Profiling: Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced: How to analyze conflicting data in reaction mechanism studies?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare rates using deuterated reagents to identify rate-determining steps .
- Computational Modeling: Gaussian or ORCA software to calculate transition states and verify proposed pathways .
- Intermediate Trapping: Use quenching agents (e.g., TEMPO) to isolate and characterize transient species .
Advanced: What strategies validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment .
- Pull-down Assays: Biotinylated probes coupled with streptavidin beads to isolate compound-protein complexes .
- CRISPR Knockout Models: Compare activity in wild-type vs. target-deficient cell lines .
Advanced: How to address low solubility in pharmacological studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEGylated groups to enhance aqueous solubility .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles using emulsion-solvent evaporation .
- Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
